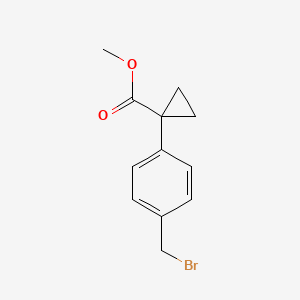

![molecular formula C10H16Cl2N2 B580701 [2-(2,3-二氢-1H-吲哚-1-基)乙基]胺二盐酸盐 CAS No. 1181458-04-7](/img/structure/B580701.png)

[2-(2,3-二氢-1H-吲哚-1-基)乙基]胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

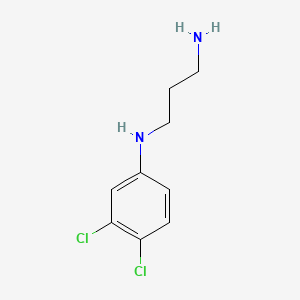

“[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride” is a chemical compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .

Synthesis Analysis

The most direct method for the preparation of this compound is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . The molecular formula of the compound is C10H16Cl2N2 .Chemical Reactions Analysis

The compound is a result of a series of chemical reactions including the Tscherniac-Einhorn reaction and hydrolysis . It serves as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .Physical And Chemical Properties Analysis

The compound has a molecular weight of 235.15 . More detailed physical and chemical properties were not found in the retrieved papers.科学研究应用

生物活性化合物的合成

该化合物在合成各种生物活性分子中用作通用的中间体。其吲哚核心在许多天然产物和药物中是一种普遍存在的结构。 研究人员已经利用它来创造具有潜在药理学特性的化合物,例如与RCAR/PYR/PYL受体蛋白相互作用的物质,这些受体蛋白在植物生物学中很重要 .

抗肿瘤和抗癌应用

吲哚衍生物,包括从该化合物衍生的那些衍生物,在癌症治疗中显示出希望。吲哚部分是许多药物中的关键成分,因为它能够与各种生物途径相互作用。 它已被用于开发新型抗肿瘤药物,利用其结构灵活性来靶向不同的癌细胞系 .

抗病毒和抗HIV活性

吲哚衍生物的结构适应性允许创建具有抗病毒特性的化合物。 研究报告了基于吲哚的分子作为针对一系列病毒(包括流感和HIV)的有效抑制剂,突出了该化合物在开发新型抗病毒疗法中的潜力 .

抗炎特性

从该化合物合成的吲哚衍生物已对其抗炎特性进行了研究。 研究表明,这些化合物可以作为开发新型抗炎药物的先导分子,特别是在COX-2抑制的背景下,COX-2抑制是抗炎疗法的常见靶点 .

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . This interaction often involves the compound binding to a specific receptor, which can then trigger a series of biochemical reactions within the cell.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

One study has shown that a compound with a similar structure potently inhibited ripk1, a protein involved in necroptosis, and could efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

属性

IUPAC Name |

2-(2,3-dihydroindol-1-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-6-8-12-7-5-9-3-1-2-4-10(9)12;;/h1-4H,5-8,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQJYMKHESNSME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1181458-04-7 |

Source

|

| Record name | 2-(2,3-dihydro-1H-indol-1-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)

![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)

![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)